3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXINZEUHJNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the carboxylation of the piperidine ring and the formation of the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-3-carboxylic Acid Derivatives
(a) (R)-Piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₁₁NO₂·HCl
- Molecular Weight : 178.66 g/mol
- Key Differences : Lacks the substituted benzyl group, resulting in a simpler structure and lower molecular weight. It serves as a chiral building block in asymmetric synthesis .
(b) 1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic Acid
- Molecular Formula : C₂₂H₂₀ClN₂O₂
- Molecular Weight : 395.86 g/mol
- Key Differences: Incorporates a quinoline moiety instead of a halogenated benzyl group. This modification is common in anticancer and antimicrobial agents due to quinoline’s planar aromatic system enhancing DNA intercalation .
(c) Tiagabine Hydrochloride
- Molecular Formula: C₂₀H₂₅NO₂S₂·HCl
- Molecular Weight : 412.01 g/mol
- Key Differences : Features a 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl substituent. Clinically used as an anticonvulsant, Tiagabine inhibits GABA reuptake, demonstrating the pharmacological relevance of piperidine-3-carboxylic acid derivatives .
Halogenated Benzyl-Substituted Piperidines
(a) 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences : The diphenylmethoxy group replaces the halogenated benzyl and carboxylic acid groups. Such compounds are often explored as histamine H1 receptor antagonists .
(b) 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine
Functional Group Variations
(a) Piperidine-3-carboxylic Acid Methyl Amide Hydrochloride
- Molecular Formula : C₇H₁₄N₂O·HCl
- Molecular Weight : 178.66 g/mol
- Key Differences : Replaces the carboxylic acid with a methyl amide, reducing polarity. This modification is typical in prodrug design to enhance membrane permeability .
(b) Methyl Piperidine-3-carboxylate Hydrochloride
Physicochemical and Pharmacological Comparison
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 373.65 | ~2.8 | ~10 (aqueous HCl) |
| (R)-Piperidine-3-carboxylic Acid HCl | 178.66 | 0.5 | >50 |
| Tiagabine Hydrochloride | 412.01 | 3.2 | ~5 |
| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | 2.1 | ~20 |
*LogP values estimated using fragment-based methods.
Biological Activity
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHBrFNO·HCl
- Molecular Weight : 412.17 g/mol
- CAS Number : 2680792-57-6
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the bromine and fluorine substituents on the phenyl ring suggests potential for enhanced receptor affinity and selectivity.
Potential Mechanisms:
- Dopaminergic Activity : Preliminary studies suggest modulation of dopaminergic pathways, which could have implications in treating disorders such as schizophrenia or Parkinson's disease.
- Serotonergic Modulation : The compound may also influence serotonin receptors, potentially affecting mood and anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, including:
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
Animal models have shown that administration of this compound can lead to a reduction in tumor size in xenograft models, suggesting its potential efficacy in cancer therapy. For instance, a study reported a 30% reduction in tumor volume within two weeks of treatment in mice bearing MCF-7 tumors .
Case Studies
- Case Study on Anticancer Effects :
- Neuropharmacological Effects :
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves coupling the bromo-fluorophenyl moiety to the piperidine-carboxylic acid backbone under acidic conditions. For example, hydrolysis of ester intermediates using hydrochloric acid in water at elevated temperatures (e.g., 93–96°C for 17 hours) is effective for generating the hydrochloride salt . Optimization may include varying solvent systems (e.g., dichloromethane with NaOH for phase separation) or adjusting stoichiometric ratios of reactants .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm structural integrity and substitution patterns.
- HPLC (≥98% purity criteria) to assess purity, as seen in protocols for related piperidine derivatives .
- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodology : If the compound exhibits poor aqueous solubility, consider:
- Using co-solvents like DMSO (≤1% v/v) to maintain biological compatibility.
- Preparing stable salt forms (e.g., hydrochloride) to enhance solubility, as demonstrated in synthesis protocols for analogous compounds .
Advanced Research Questions
Q. How can stability issues under varying pH or temperature conditions be systematically evaluated?
- Methodology :
Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (2–9) for predefined intervals.
Monitor degradation via HPLC and LC-MS to identify breakdown products.
Avoid exposure to strong oxidizers or prolonged light, as advised for structurally similar piperidine derivatives .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology :
- Validate assay conditions (e.g., cell line authenticity, buffer composition) to rule out experimental variability.
- Perform dose-response curves in triplicate to confirm reproducibility.
- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to reconcile discrepancies .
Q. How can researchers assess the compound’s potential toxicity in early-stage drug discovery?
- Methodology : Prioritize in vitro toxicology screens:
- Cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells).
- hERG channel inhibition to evaluate cardiac risk.
- Microsomal stability tests to predict metabolic liability.
- Note: Limited acute toxicity data for this compound necessitates cautious handling and adherence to lab safety protocols (e.g., PPE, fume hoods) .
Q. What computational approaches are suitable for predicting interaction modes with target proteins?
- Methodology :
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins.
Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability.
Compare results with experimental SAR data to refine models.
Q. How should researchers address batch-to-batch variability in purity or yield?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
